molecular formula C24H27N5O2 B560305 Ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate CAS No. 1394854-51-3

Ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate

Cat. No. B560305
CAS RN: 1394854-51-3
M. Wt: 417.513
InChI Key: LQPGVGSKBNXQDU-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its molecular formula, structure, and the type of reactions it undergoes . It may also include its role in biological systems if applicable .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound . The choice of reactants, conditions, and catalysts can greatly affect the outcome of the synthesis .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its reactivity with common reagents .

Scientific Research Applications

Crystal Structure Analysis

  • Research on related compounds such as Dabigatran etexilate tetrahydrate has provided insights into the crystal structure and bonding characteristics of such molecules. The study by Liu et al. (2012) details the dihedral angles formed between different rings in the molecule and the involvement of water molecules in hydrogen bonding (Liu et al., 2012).

Synthesis and Chemical Reactivity

  • Harutyunyan et al. (2015) explored the synthesis of related compounds by reacting substituted propanoic acids with aromatic amines, shedding light on the compound's potential chemical reactivity (Harutyunyan et al., 2015).
  • Huansheng (2013) described the synthesis process of Dabigatran etexilate, which includes the use of ethyl 3-(pyridin-2ylamino)propanoate, highlighting the steps and conditions necessary for its production (Huansheng, 2013).

Anti-Cancer Activity

  • Liu et al. (2019) conducted a study on a similar compound, focusing on its anti-gastric cancer activity. This research provides evidence of the potential therapeutic applications of these types of compounds in cancer treatment (Liu et al., 2019).

Miscellaneous Applications

  • Reyes-García and Cid (2016) examined similar compounds for potential insecticidal activity, indicating the diverse applications of these chemical entities (Reyes-García & Cid, 2016).
  • Ya-juan (2012) discussed an improved synthesis process for Dabigatran etexilate mesylate, which utilizes intermediates like ethyl 3-[3-amino-4-(methylamino)benzoylamino]-propanoate. This study highlights the practical aspects of synthesizing such compounds (Ya-juan, 2012).

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. This information is typically available in the material safety data sheet (MSDS) for the compound .

Future Directions

Future research on a compound can involve improving its synthesis, studying its reactions, investigating its biological activity, or developing applications for the compound .

properties

IUPAC Name

ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-2-31-23(30)9-13-26-21-16-22(28-24(27-21)20-8-5-12-25-17-20)29-14-10-18-6-3-4-7-19(18)11-15-29/h3-8,12,16-17H,2,9-11,13-15H2,1H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPGVGSKBNXQDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CN=CC=C2)N3CCC4=CC=CC=C4CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate
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Ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate
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Ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate
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Ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate
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Ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate

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